molecular formula C10H12INO3 B5512409 4-ethoxy-3-iodo-5-methoxybenzaldehyde oxime

4-ethoxy-3-iodo-5-methoxybenzaldehyde oxime

Cat. No. B5512409
M. Wt: 321.11 g/mol
InChI Key: ZOFIOUCNSFEQLS-WUXMJOGZSA-N
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Description

Synthesis Analysis

The synthesis of methoxybenzaldehyde oximes and related compounds involves specific reactions tailored to introduce or modify functional groups like methoxy, ethoxy, and oxime units. For instance, the preparation of various methoxybenzaldehyde derivatives can be achieved through reactions involving key precursors like hydroxybenzaldehydes and alkoxybenzaldehydes under controlled conditions (Zhang Zhan-ji, 2014).

Molecular Structure Analysis

Molecular structure analyses of methoxybenzaldehyde oximes reveal distinct conformations and hydrogen bonding patterns. Studies have detailed different arrangements of methoxy groups and the oxime unit, highlighting how these structural variations influence the overall molecular geometry and intermolecular interactions (L. Gomes et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving methoxybenzaldehyde oximes are influenced by the presence of functional groups, leading to diverse reactivity profiles. For example, the reductive alkylation of trimethoxybenzaldehyde derivatives showcases the regioselective manipulation of methoxy groups to introduce alkyl substituents, potentially applicable in modifying 4-ethoxy-3-iodo-5-methoxybenzaldehyde oxime (U. Azzena et al., 1990).

Physical Properties Analysis

The physical properties of methoxybenzaldehyde oximes, such as crystal structure and solubility, can be determined through X-ray crystallography and solubility tests. The crystal structures of these compounds exhibit various hydrogen bonding patterns and conformations, which are crucial for understanding their stability and reactivity (Saleem Iqbal et al., 2019).

Chemical Properties Analysis

The chemical properties of methoxybenzaldehyde oximes, including reactivity towards specific reagents and conditions, are essential for applications in synthesis and material science. Studies on related compounds provide insights into their oxidative stability, electrophilicity, and potential for forming derivatives through reactions like alkylation and acylation (Ken Kokubo et al., 1999).

properties

IUPAC Name

(NE)-N-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO3/c1-3-15-10-8(11)4-7(6-12-13)5-9(10)14-2/h4-6,13H,3H2,1-2H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFIOUCNSFEQLS-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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